molecular formula C13H14N2O4 B14366996 4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione CAS No. 90292-02-7

4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione

Cat. No.: B14366996
CAS No.: 90292-02-7
M. Wt: 262.26 g/mol
InChI Key: QAIWPECQBBRNNM-UHFFFAOYSA-N
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Description

4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring attached to a benzoxazine core. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione typically involves the reaction of morpholine with benzoxazine derivatives under controlled conditions. One common method involves the use of potassium hydroxide and dioxane, followed by refluxing with phosphorus oxychloride . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Scientific Research Applications

4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Morpholin-4-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione is unique due to its combination of a morpholine ring and a benzoxazine core. This structural arrangement imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

90292-02-7

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

4-(morpholin-4-ylmethyl)-1,4-benzoxazine-2,3-dione

InChI

InChI=1S/C13H14N2O4/c16-12-13(17)19-11-4-2-1-3-10(11)15(12)9-14-5-7-18-8-6-14/h1-4H,5-9H2

InChI Key

QAIWPECQBBRNNM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3OC(=O)C2=O

Origin of Product

United States

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